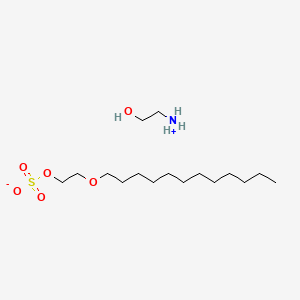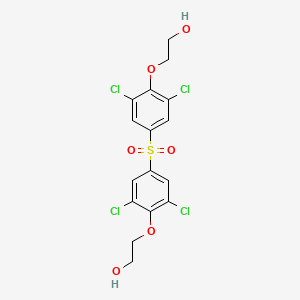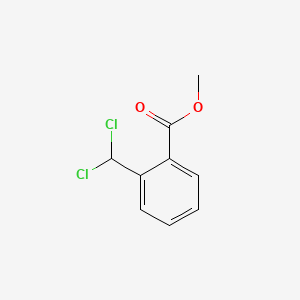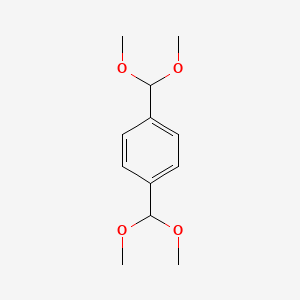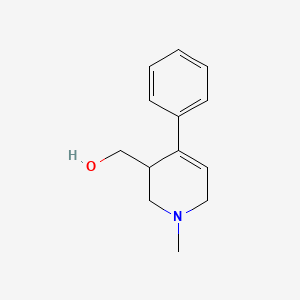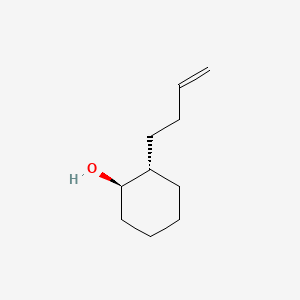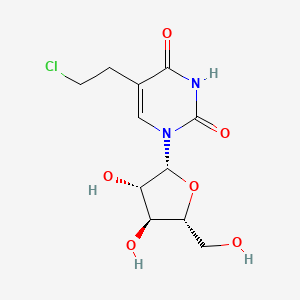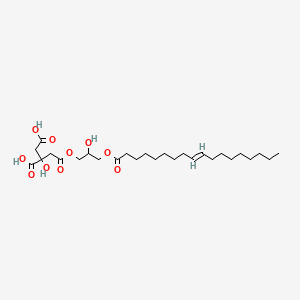
9(10H)-Acridinimine, 10-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinimine, 10-heptyl-: is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The heptyl substitution at the 10th position of the acridinimine ring enhances its lipophilicity and potentially alters its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-heptyl- typically involves the following steps:
Starting Material: The synthesis begins with acridine or its derivatives.
Nitration: The acridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with a heptyl halide to introduce the heptyl group at the 10th position.
Industrial Production Methods
Industrial production methods for 9(10H)-Acridinimine, 10-heptyl- may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Acridinimine, 10-heptyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 9(10H)-Acridinimine, 10-heptyl-.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acridinimine derivatives.
Applications De Recherche Scientifique
9(10H)-Acridinimine, 10-heptyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinimine, 10-heptyl- involves its interaction with biological macromolecules:
DNA Intercalation: The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with similar structural features but lacking the heptyl substitution.
Acridone: A related compound with a carbonyl group at the 9th position.
Phenothiazine: Contains a sulfur atom in the central ring, offering different electronic properties.
Uniqueness
Lipophilicity: The heptyl group increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.
Biological Activity: The heptyl substitution may confer unique biological activities, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
111782-85-5 |
|---|---|
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10-heptylacridin-9-imine |
InChI |
InChI=1S/C20H24N2/c1-2-3-4-5-10-15-22-18-13-8-6-11-16(18)20(21)17-12-7-9-14-19(17)22/h6-9,11-14,21H,2-5,10,15H2,1H3 |
Clé InChI |
DIZMUIPQSSNCRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


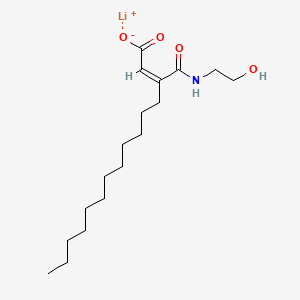
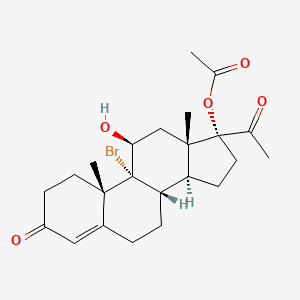
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
